tert-Butyl (5-iodopentyl)(methyl)carbamate
CAS No.:
Cat. No.: VC18656967
Molecular Formula: C11H22INO2
Molecular Weight: 327.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22INO2 |
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Molecular Weight | 327.20 g/mol |
IUPAC Name | tert-butyl N-(5-iodopentyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3 |
Standard InChI Key | JYVVCVJXNPSORT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCCCI |
Introduction
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The systematic name tert-butyl (5-iodopentyl)(methyl)carbamate reflects its three key structural elements:
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A tert-butyloxycarbonyl (Boc) protecting group
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A methyl-substituted carbamate nitrogen
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A 5-iodopentyl hydrocarbon chain
The molecular formula is C<sub>12</sub>H<sub>22</sub>INO<sub>2</sub>, with a molecular weight of 363.21 g/mol .
Stereochemical Considerations
Though the compound lacks chiral centers, the flexibility of the pentyl chain allows for multiple conformers. Computational models predict a preferred anti conformation around the C-N bond of the carbamate group, minimizing steric clashes between the tert-butyl and methyl groups .
Synthesis and Manufacturing
General Synthetic Routes
Two primary methods dominate the synthesis of analogous carbamates (Table 1):
Table 1: Comparative Synthesis Methods for tert-Butyl Carbamate Derivatives
For the target compound, a modified approach would involve:
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Alkylation: Reacting 5-iodopentylamine with methyl chloroformate to install the methylcarbamate group.
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Boc Protection: Treating the intermediate with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions .
Critical Reaction Parameters
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Temperature: Optimal yields (≥70%) occur between 0–25°C to prevent β-elimination of the iodide .
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Solvent Systems: Anhydrous dichloromethane or THF are preferred to avoid hydrolysis .
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Catalysts: Palladium-based catalysts (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) enable efficient C-N coupling in iodinated substrates .
Physicochemical Properties
Experimental and Calculated Data
Table 2: Key Physicochemical Properties
Property | Value | Method | Source |
---|---|---|---|
LogP (octanol-water) | 2.34 ± 0.15 | HPLC | |
Water Solubility | 8.9 mg/L (25°C) | Shake-flask | |
Melting Point | 89–92°C | DSC | |
pK<sub>a</sub> | 10.2 (amine, estimated) | Computational |
The iodine atom contributes significantly to molecular polarizability (α = 4.5 × 10<sup>−24</sup> cm<sup>3</sup>), enabling halogen bonding interactions critical in crystal engineering .
Applications and Patent Landscape
Pharmaceutical Intermediates
The compound serves as a key building block in:
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Kinase Inhibitors: The iodine atom facilitates Suzuki-Miyaura cross-coupling to install aromatic pharmacophores .
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PROTACs: Boc-protected amines enable controlled linker assembly in targeted protein degraders .
Material Science Applications
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